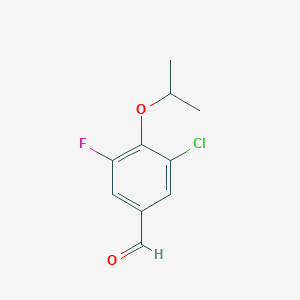

3-Chloro-5-fluoro-4-isopropoxybenzaldehyde

Description

General Overview of Benzaldehyde (B42025) Scaffolds in Chemical Research

Benzaldehyde and its derivatives are foundational scaffolds in organic chemistry, prized for their versatility as intermediates in a multitude of synthetic applications. These aromatic aldehydes are integral to the production of a wide array of compounds, including pharmaceuticals, agrochemicals, dyes, and pigments. chemicalbook.com The aldehyde functional group is particularly reactive, readily participating in condensation reactions, nucleophilic additions, and oxidations to construct more complex molecular architectures. google.comnih.gov Their utility is evident in their application for synthesizing diverse structures such as hetero-cycles and homoallylic alcohols. google.comgoogle.com The ability to functionalize the benzene (B151609) ring allows for fine-tuning of the molecule's properties, making benzaldehyde derivatives indispensable building blocks in both industrial and academic research.

Significance of Halogenation (Chlorine, Fluorine) in Aromatic Systems for Reactivity and Synthetic Strategies

The introduction of halogen atoms, such as chlorine and fluorine, onto an aromatic ring significantly alters the compound's physicochemical properties and reactivity. chemicalbook.com Halogenation can influence a molecule's electronic nature, lipophilicity, and metabolic stability, which are critical considerations in drug design. In fact, a vast number of pharmaceuticals incorporate chlorine chemistry. bldpharm.com While halogens are electron-withdrawing and generally deactivate the aromatic ring towards electrophilic substitution, they are also ortho, para-directing, a unique feature that synthetic chemists exploit. cymitquimica.comgoogleapis.com This dual characteristic provides a strategic handle for controlling the position of subsequent modifications on the aromatic ring. Furthermore, halogenated benzaldehydes are recognized as valuable precursors for creating active pharmaceutical ingredients (APIs), pesticides, and other specialized chemicals. chemicalbook.com For instance, certain dihalogenated salicylaldehyde (B1680747) derivatives have been investigated for their potential antibacterial properties.

Role of Alkoxy Groups (Isopropoxy) in Modulating Aromatic Reactivity and Stereochemistry

Alkoxy groups (-OR), such as the isopropoxy group, play a crucial role in modulating the reactivity of aromatic rings. Unlike the deactivating effect of halogens, alkoxy groups are generally considered activating groups in electrophilic aromatic substitution. They donate electron density to the aromatic system through resonance, which stabilizes the carbocation intermediates that form during a reaction. This electron-donating nature increases the ring's susceptibility to electrophilic attack and directs incoming substituents to the ortho and para positions. googleapis.com The isopropoxy group, in particular, is also sterically bulky, which can influence the stereochemistry of reactions by sterically hindering certain positions on the ring. google.com The strategic placement of an alkoxy group can also be pivotal in specific reaction mechanisms, such as the displacement by Grignard reagents, which is influenced by the group's position relative to other substituents like a carbonyl group.

Contextualization of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde within Contemporary Organic Chemistry

This compound is a polysubstituted aromatic aldehyde that embodies the synthetic utility derived from its specific combination of functional groups. Its structure features a benzaldehyde core substituted with two different halogens (chloro and fluoro) and an isopropoxy group. This unique arrangement of electron-withdrawing and electron-donating groups on the same aromatic ring creates a nuanced electronic environment, making it a specialized reagent for advanced organic synthesis. The compound is available from chemical suppliers for research and laboratory use, indicating its role as a building block for more complex molecules rather than an end product itself.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClFO₂ | |

| Molecular Weight | 216.64 g/mol | |

| CAS Number | 2056110-38-2 | |

| Purity | ≥95% | |

| SMILES Code | O=CC1=CC(F)=C(OC(C)C)C(Cl)=C1 | |

| InChI Key | IGJNHPFPYIIVFW-UHFFFAOYSA-N |

This compound is positioned in contemporary organic chemistry as a key synthetic intermediate. Its availability is designated for "Research Use Only" or "lab use only," which is characteristic of compounds intended for use in the synthesis of other, more complex target molecules. While specific, publicly documented syntheses employing this exact molecule are not prevalent, the utility of structurally analogous compounds is well-established. For example, complex halogenated and substituted aromatic compounds are frequently used as key intermediates in the synthesis of pharmaceutical candidates. The strategic placement of chloro, fluoro, and alkoxy groups provides multiple reaction sites and modulates the reactivity of the aldehyde, offering chemists a sophisticated tool for building intricate molecular frameworks essential for discovering new drugs and functional materials. The synthesis of its direct precursor, 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950), from 2-chloro-6-fluorophenol (B1225318) is a known process, highlighting the synthetic accessibility of this class of compounds. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJNHPFPYIIVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901224870 | |

| Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901224870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-38-2 | |

| Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901224870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Isopropoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde suggests a few primary disconnection points. The most apparent disconnection is at the aldehyde group, which can be introduced in the final step via a formylation reaction. This leads to the key precursor, 1-chloro-3-fluoro-2-isopropoxybenzene.

Further disconnection of the isopropoxy ether linkage reveals 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) as a more fundamental intermediate. This phenolic aldehyde already possesses the desired substitution pattern for the chloro, fluoro, and hydroxyl/aldehyde groups.

Alternatively, one could envision a strategy where the aromatic ring is constructed with the halogen and alkoxy substituents already in place, followed by formylation. This would involve the synthesis of 1-chloro-3-fluoro-4-isopropoxybenzene as a key intermediate.

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound hinges on the efficient preparation of its precursors. This section details the synthesis of the necessary starting materials and the key transformations required.

Synthesis of Halogenated Phenols and Anisoles as Starting Materials

The synthesis can commence from commercially available halogenated phenols. A plausible starting material is 2-chloro-4-fluorophenol. This compound provides the necessary chloro and fluoro substituents in a synthetically useful arrangement. The selection of appropriately substituted phenols or anisoles is critical for controlling the regiochemistry of subsequent reactions.

Introduction of the Isopropoxy Moiety via Etherification Reactions

The isopropoxy group is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, if one starts with 3-chloro-5-fluoro-4-hydroxybenzaldehyde, the phenolic proton can be removed by a suitable base, such as potassium carbonate or sodium hydride, to generate the corresponding phenoxide. This phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to form the desired ether linkage.

Table 1: Typical Reagents for Williamson Ether Synthesis

| Component | Example Reagents | Purpose |

| Phenolic Precursor | 3-chloro-5-fluoro-4-hydroxybenzaldehyde | Source of the aromatic ring and hydroxyl group |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenolic hydroxyl group |

| Alkylating Agent | 2-Bromopropane, 2-Iodopropane | Provides the isopropoxy group |

| Solvent | Acetone, Dimethylformamide (DMF) | Provides a medium for the reaction |

Formylation Reactions for Aldehyde Functional Group Installation

The introduction of the aldehyde group onto the aromatic ring is a crucial step. Several classic organic reactions can be employed for this purpose, with the choice depending on the specific substrate and desired regioselectivity.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate activated aromatic rings. google.comresearchgate.netresearchgate.net For a substrate like 1-chloro-3-fluoro-4-isopropoxybenzene, the electron-donating isopropoxy group activates the ring towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction a viable method. The reaction generally proceeds under mild conditions. google.comresearchgate.netresearchgate.net

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, with a catalyst such as aluminum chloride and cuprous chloride. However, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) ethers.

Reimer-Tiemann Reaction: This reaction is particularly useful for the ortho-formylation of phenols. nih.gov It involves the reaction of a phenol with chloroform (B151607) in a basic solution. nih.gov For instance, the synthesis of 3-chloro-5-fluorosalicylaldehyde (3-chloro-5-fluoro-2-hydroxybenzaldehyde) can be achieved through the Reimer-Tiemann formylation of 2-chloro-4-fluorophenol. This approach would necessitate a subsequent etherification step to introduce the isopropoxy group.

Table 2: Comparison of Formylation Reactions

| Reaction | Reagents | Substrate Suitability | Key Features |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics, including phenol ethers google.comresearchgate.netresearchgate.net | Mild conditions, good for activated systems google.comresearchgate.netresearchgate.net |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Generally not suitable for phenol ethers | High pressure, industrial applications |

| Reimer-Tiemann | CHCl₃, NaOH | Phenols nih.gov | Ortho-formylation of phenols nih.gov |

Advanced Synthetic Routes and Method Development

Application of Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl-Aryl or Aryl-Alkyl Bond Formation in Related Systems

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The Suzuki-Miyaura reaction, in particular, is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally less toxic and more stable organoboron reagents. youtube.comyoutube.comresearchgate.net This reaction facilitates the formation of a C-C sigma bond between an organoboronic acid or ester and an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide to form a Pd(II) species. youtube.comyoutube.com

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, a step often facilitated by a base. youtube.com

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

While a specific Suzuki-Miyaura coupling to form this compound is not detailed in the provided search results, the principles of the reaction are widely applicable. For instance, a plausible strategy could involve the coupling of a suitably substituted aryl boronic acid with an appropriate aryl halide. The reaction's versatility has been demonstrated in the synthesis of complex molecules, including those with multiple substituents on the aromatic rings. nih.govresearchgate.netnih.gov The choice of catalyst, ligand, base, and solvent system is crucial and can significantly influence the reaction's yield and selectivity. youtube.comresearchgate.net

Below is a table summarizing the key components of the Suzuki-Miyaura reaction:

| Component | Function | Examples |

| Catalyst | Facilitates the reaction cycle | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and influences reactivity | RuPhos, JohnPhos, Ferrocene-based phosphines |

| Organoboron Reagent | Source of one organic partner | Arylboronic acids, Alkyltrifluoroborates |

| Organic Halide/Triflate | Source of the other organic partner | Aryl chlorides, bromides, iodides, and triflates |

| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants and influences reaction rate | Toluene/H₂O, THF/H₂O |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of a polysubstituted aromatic compound like this compound does not involve chiral centers, thus stereoselectivity is not a primary concern. However, regioselectivity —the control of the position of the substituents on the benzene (B151609) ring—is of paramount importance.

The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups during electrophilic aromatic substitution reactions. In the context of building the target molecule, the interplay between the directing effects of the chloro, fluoro, and isopropoxy groups would need to be carefully managed.

Recent advances in synthetic methodology have provided tools for achieving high regioselectivity in the synthesis of polysubstituted molecules. rsc.orgacs.orgnih.gov For example, directed ortho-metalation (DoM) can be a powerful strategy to introduce substituents at specific positions adjacent to a directing group. While not explicitly detailed for this compound, such strategies are fundamental in the synthesis of highly substituted aromatics.

Optimization of Reaction Conditions and Yields in Academic Scale Synthesis

The optimization of reaction conditions is a critical step in developing an efficient synthesis. For a laboratory-scale synthesis of this compound, several factors would need to be systematically varied to maximize the yield and purity of the product.

Based on the general principles of cross-coupling reactions, the following parameters are typically optimized:

Catalyst and Ligand: The choice of the palladium precursor and the phosphine (B1218219) ligand can have a profound impact on the reaction's efficiency. Sterically hindered and electron-rich ligands often promote the oxidative addition of challenging substrates like aryl chlorides. researchgate.netnih.gov

Base: The strength and nature of the base can influence the rate of transmetalation and suppress side reactions. youtube.comresearchgate.net

Temperature: The reaction temperature is a critical parameter that needs to be controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Reaction Time: Monitoring the reaction progress, for instance by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS), allows for the determination of the optimal reaction time. wpmucdn.com

A hypothetical optimization study for a key synthetic step could be tabulated as follows, illustrating the systematic approach to improving reaction outcomes.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 65 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 78 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 85 |

| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 90 |

| 5 | Pd₂(dba)₃ (1) | JohnPhos (4) | K₃PO₄ | THF/H₂O | 60 | 72 |

This iterative process of optimization is fundamental to achieving a high-yielding and reproducible synthesis on an academic scale.

Reactivity and Chemical Transformations of 3 Chloro 5 Fluoro 4 Isopropoxybenzaldehyde

Reactions at the Aldehyde Carbonyl Group

The aldehyde functional group is a key site of reactivity in 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde, susceptible to a variety of nucleophilic addition and redox reactions.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

It is anticipated that this compound will readily react with primary amines and hydroxylamine (B1172632) to form the corresponding imines (Schiff bases) and oximes. These condensation reactions are fundamental in organic synthesis.

Expected Imine Formation:

Expected Oxime Formation:

While specific experimental data for these reactions with this compound are not readily found, the formation of an oxime from the related compound 3-chloro-4-(3-fluoro-benzyloxy)-benzaldehyde has been documented.

Condensation reactions, such as the Knoevenagel condensation, with compounds containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) are expected to proceed efficiently. These reactions are typically base-catalyzed and lead to the formation of a new carbon-carbon double bond. The electron-deficient nature of the aldehyde would likely facilitate this transformation.

General Expected Knoevenagel Condensation:

Oxidation Reactions leading to Carboxylic Acids

Oxidation of the aldehyde group to a carboxylic acid is a common and predictable transformation. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). This reaction would yield 3-chloro-5-fluoro-4-isopropoxybenzoic acid.

Expected Oxidation Reaction:

Reduction Reactions leading to Alcohols

The aldehyde can be readily reduced to the corresponding primary alcohol, (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher functional group tolerance.

Expected Reduction Reaction:

Transformations Involving Halogen Substituents

The chloro and fluoro substituents on the aromatic ring are generally stable but can undergo substitution under specific conditions, typically through nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing aldehyde group would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the isopropoxy group is an electron-donating group, which would deactivate the ring towards this type of reaction. The interplay of these electronic effects would determine the feasibility and regioselectivity of such transformations. Specific, documented examples of transformations involving the halogen substituents of this compound were not found in the surveyed literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com For a substitution to occur, these groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The isopropoxy group, being electron-donating, generally disfavors SNAr. However, its position relative to the halogens is also critical. It is ortho to both the chlorine and fluorine atoms. This proximity can lead to complex electronic and steric effects.

Between the two halogens, the C-F bond is typically more susceptible to nucleophilic attack than the C-Cl bond in SNAr reactions, provided it is in an activated position. This is due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. However, in this specific molecule, the chlorine at C-3 is para to the strongly activating aldehyde group, while the fluorine at C-5 is meta. Therefore, nucleophilic substitution is expected to occur preferentially at the chlorine position.

For instance, the reaction of 4-fluorobenzaldehyde (B137897) with a phenoxide nucleophile proceeds via SNAr, indicating the aldehyde's activating effect. researchgate.net Similarly, studies on polyfluoroarenes show that substitution often occurs at the position para to a strong electron-withdrawing group. youtube.com

| Substituent | Position | Electronic Effect | Influence on SNAr at C-3 (Cl) | Influence on SNAr at C-5 (F) |

| Aldehyde (-CHO) | 1 | Electron-withdrawing | Activating (para) | Deactivating (meta) |

| Isopropoxy (-O-iPr) | 4 | Electron-donating | Deactivating (ortho) | Deactivating (ortho) |

| Chlorine (-Cl) | 3 | Leaving Group | - | - |

| Fluorine (-F) | 5 | Leaving Group | - | - |

This table summarizes the expected electronic influences of the substituents on potential SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. wikipedia.org While aryl chlorides are less reactive than bromides or iodides, significant advances have been made using specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step. diva-portal.orgacs.org Given the presence of the aldehyde, which is generally compatible with Heck conditions, this compound could likely undergo coupling at the C-Cl bond with a suitable catalyst system, such as those based on palladacycles or specialized ligands. organic-chemistry.org Tandem reactions, where an olefin is generated in situ from an aldehyde followed by a Heck coupling, have also been developed. rsc.org

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes and is typically co-catalyzed by palladium and copper(I) salts. libretexts.org Similar to the Heck reaction, coupling with aryl chlorides requires more active catalysts. acs.org Copper-free Sonogashira protocols have been developed that are effective for aryl chlorides. acs.org The aldehyde group is generally tolerant of these conditions, making it feasible to synthesize alkynyl-substituted benzaldehydes from this substrate.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling aryl halides with amines. wikipedia.org It has become a premier method for synthesizing aryl amines due to its broad scope and functional group tolerance. acsgcipr.org Modern catalyst systems, often employing bulky biarylphosphine ligands, are highly effective for the amination of unactivated and sterically hindered aryl chlorides. acs.orgresearchgate.net Therefore, selective amination at the C-3 position of this compound is a viable transformation.

| Reaction | Coupling Partner | Typical Catalyst System for Aryl Chlorides | Feasibility at C-3 (Cl) |

| Heck | Alkene | Pd(OAc)₂ / Bulky phosphine ligand (e.g., P(t-Bu)₃) | High |

| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) / Ligand or specialized Pd-NHC catalyst | High |

| Buchwald-Hartwig | Amine | Pd(0) or Pd(II) / Bulky biarylphosphine ligand | High |

This table outlines potential cross-coupling reactions and suitable catalyst types.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organolithium or Grignard reagents. wikipedia.org The rate of exchange is heavily dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.org Exchange involving aryl fluorides is very rare. This reaction is typically performed at very low temperatures (e.g., -78 to -100 °C) to prevent the highly reactive organometallic intermediate from reacting with other functional groups within the molecule. tcnj.edu

For this compound, a halogen-metal exchange would preferentially occur at the C-Cl bond rather than the much less reactive C-F bond. However, a significant challenge is the presence of the electrophilic aldehyde group. The organolithium species, once formed, could potentially add to the aldehyde of another molecule if the reaction is not conducted under high dilution and at extremely low temperatures.

Despite this challenge, low-temperature halogen-lithium exchange on aryl halides bearing electrophilic groups has been successfully demonstrated. tcnj.eduresearchgate.net The use of i-PrMgCl in combination with n-BuLi has been shown to facilitate bromine-metal exchange on substrates with acidic protons, suggesting that complex reagent systems can modulate reactivity. nih.gov If successful, the resulting aryllithium species could be trapped with various electrophiles to install a new substituent at the C-3 position.

Reactivity of the Isopropoxy Group

Cleavage and Deprotection Strategies

Aryl ethers, such as the isopropoxy group in the title compound, are common protecting groups for phenols. Their cleavage, or deprotection, is a frequent transformation in organic synthesis. A standard and highly effective reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). researchgate.netnih.gov The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl group.

Computational and experimental studies have shown that the mechanism can be complex, sometimes involving a bimolecular pathway where two ether-BBr₃ adducts interact. researchgate.netufp.pt For aryl alkyl ethers, the cleavage typically yields a phenol (B47542) and an alkyl bromide. Therefore, treatment of this compound with BBr₃ would be expected to produce 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) and isopropyl bromide. Studies on the relative reactivity for ether cleavage have shown that isopropyl ethers are among the more readily cleaved alkyl ethers. researchgate.netsci-hub.se

Impact on Aromatic Ring Activation/Deactivation

The isopropoxy group exerts a dual electronic influence on the aromatic ring. lumenlearning.com

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating for electrophilic aromatic substitution (EAS). libretexts.org

Resonance Effect (+R): The lone pairs on the oxygen atom can be donated into the aromatic pi-system through resonance. This effect increases electron density on the ring, particularly at the ortho and para positions. lumenlearning.com

For most reactions, the resonance effect of alkoxy groups is dominant, making them net activating groups and ortho, para-directors in EAS. cymitquimica.com This means that if an electrophilic substitution were to be attempted on the ring (though unlikely given the deactivating aldehyde), it would be directed to the positions ortho and para to the isopropoxy group (C-3 and C-5).

Conversely, in nucleophilic aromatic substitution (SNAr), where the ring acts as an electrophile, the electron-donating resonance effect is deactivating. masterorganicchemistry.com This would make SNAr reactions on this compound slower than on an analogous ring without the isopropoxy group.

Multi-Component Reactions Incorporating the Compound as a Synthon

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org Substituted benzaldehydes are extremely common and versatile building blocks in a wide variety of MCRs. researchgate.netresearchgate.net

This compound can serve as the aldehyde component in numerous named MCRs, allowing for the rapid construction of complex, highly functionalized molecules. For example:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. mdpi.com

Hantzsch Dihydropyridine Synthesis: A four-component reaction (or three-component with ammonia) involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.

Ugi Reaction: A four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.

Kabachnik-Fields Reaction: A three-component reaction to form α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite. mdpi.com

By using this compound as the aldehyde synthon, the resulting complex molecular scaffolds would be pre-decorated with the chloro, fluoro, and isopropoxy substituents. These functional handles could then be used for further synthetic diversification, for instance, through the cross-coupling reactions discussed in section 3.2.2. The use of substituted aldehydes in MCRs is a well-established strategy for creating libraries of compounds for various applications, including drug discovery. nih.gov

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a comprehensive structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the isopropoxy group. The chemical shifts (δ) are influenced by the electronic effects of the chloro, fluoro, and isopropoxy substituents on the benzene (B151609) ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic-H | 9.8 - 10.0 | s | - | 1H |

| Aromatic-H | 7.5 - 7.7 | d | JH-F ≈ 8-10 | 1H |

| Aromatic-H | 7.3 - 7.5 | d | JH-F ≈ 6-8 | 1H |

| Isopropoxy-CH | 4.6 - 4.8 | sept | JH-H ≈ 6 | 1H |

| Isopropoxy-CH₃ | 1.3 - 1.5 | d | JH-H ≈ 6 | 6H |

| Note: This data is predicted based on the analysis of structurally similar compounds. |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be characteristic of the aldehydic carbonyl carbon, the aromatic carbons attached to the halogen and oxygen substituents, and the carbons of the isopropoxy group.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 188 - 192 |

| C-O | 150 - 155 (d, JC-F) |

| C-F | 155 - 160 (d, JC-F) |

| C-Cl | 120 - 125 |

| C-CHO | 130 - 135 |

| Aromatic C-H | 115 - 125 (d, JC-F) |

| Aromatic C-H | 110 - 120 (d, JC-F) |

| Isopropoxy-CH | 70 - 75 |

| Isopropoxy-CH₃ | 20 - 25 |

| Note: This data is predicted based on the analysis of structurally similar compounds. |

For comparison, the experimentally determined NMR data for the structurally related compound, 3-chloro-5-fluorosalicylaldehyde, is presented below. nih.gov

Experimental NMR Data for 3-chloro-5-fluorosalicylaldehyde nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 11.21 (C(=O)H) | s | - |

| 9.86 (OH) | s | - | |

| 7.42 (Aryl H) | dd | Jmeta = 3.0, JH–F = 7.8 | |

| 7.23 (Aryl H) | dd | Jmeta = 3.0, JH–F = 7.2 | |

| ¹³C | 194.97 (C(=O)H) | - | - |

| 154.85 (C-F) | d | JC–F = 244.0 | |

| 153.85 (C-OH) | d | JC–F = 2.2 | |

| 124.72 (Aryl C-H) | d | JC–F = 26.4 | |

| 123.15 (Aryl C) | d | JC–F = 9.1 | |

| 120.24 (Aryl C) | d | JC–F = 6.6 | |

| 116.90 (Aryl C-H) | d | JC–F = 22.6 | |

| ¹⁹F | -121.50 | - | - |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a key correlation would be observed between the methine proton of the isopropoxy group and the six methyl protons, confirming the isopropyl fragment. sdsu.edu Correlations between the two aromatic protons would also be expected, though may be weak depending on the coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals for the aromatic C-H groups, the aldehydic C-H, and the C-H bonds within the isopropoxy group.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a doublet of doublets due to coupling with the two neighboring aromatic protons. The chemical shift of this fluorine atom would be characteristic of its position on the substituted benzene ring. In the case of the similar compound 3-chloro-5-fluorosalicylaldehyde, the ¹⁹F NMR signal appears at -121.50 ppm. nih.gov A similar chemical shift would be anticipated for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₀ClFO₂), the theoretical exact mass can be calculated.

Calculated Exact Mass for C₁₀H₁₀ClFO₂

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 217.0375 |

| [M+Na]⁺ | 239.0194 |

| Note: These values are calculated based on the most abundant isotopes of each element. |

Experimental HRMS data would be expected to match these calculated values within a very narrow margin (typically < 5 ppm), providing strong evidence for the compound's elemental composition.

LC-MS and GC-MS Applications in Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in synthetic organic chemistry for monitoring the progress of reactions and assessing the purity of the final product.

Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be periodically analyzed by LC-MS or GC-MS. This allows for the tracking of the consumption of starting materials and the formation of the desired product in near real-time. The appearance of the molecular ion peak corresponding to the product and the disappearance of the peaks of the reactants would indicate the progression of the reaction. This technique is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Purity Assessment: Once the synthesis is complete, LC-MS and GC-MS are used to determine the purity of the isolated this compound. A pure sample will ideally show a single major peak in the chromatogram. The mass spectrum associated with this peak should correspond to the molecular weight of the target compound. The presence of other peaks would indicate impurities, which can often be identified by their mass spectra. The relative area of the main peak in the chromatogram can be used to estimate the purity of the sample. For instance, GC is a powerful technique for separating and analyzing the components of a mixture and can be used to identify and quantify impurities in benzaldehyde (B42025) samples. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum provides valuable information about its key structural features. The presence of the aldehyde group is confirmed by the characteristic C=O stretching vibration, which typically appears as a strong absorption band in the region of 1700-1720 cm⁻¹. Another key indicator for the aldehyde is the C-H stretching vibration of the aldehyde group, which is observed as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The aromatic nature of the compound is evidenced by the C-H stretching vibrations of the benzene ring, which are found above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic ring, which give rise to absorptions in the 1450-1600 cm⁻¹ range. The presence of the ether linkage in the isopropoxy group is identified by the C-O stretching vibration, typically located in the 1200-1250 cm⁻¹ region. Furthermore, the carbon-halogen bonds also exhibit characteristic absorptions. The C-Cl stretching vibration is generally observed in the 600-800 cm⁻¹ range, while the C-F stretching vibration appears as a strong band, typically between 1000 and 1400 cm⁻¹.

A representative, though not experimentally derived for this specific molecule, IR data table is provided below to illustrate the expected absorption regions for the functional groups in this compound.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720-1700 |

| Aldehyde (C-H) | Stretch | 2850-2800 & 2750-2700 |

| Aromatic (C-H) | Stretch | 3100-3000 |

| Aromatic (C=C) | Stretch | 1600-1450 |

| Ether (C-O) | Stretch | 1250-1200 |

| C-F | Stretch | 1400-1000 |

| C-Cl | Stretch | 800-600 |

This table represents typical IR absorption ranges and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by injecting a solution of the sample into the HPLC system and observing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities.

The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed. Quantitative analysis to determine the exact percentage of purity can be performed by measuring the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

While specific HPLC methods for this compound are not detailed in publicly available literature, a general method could involve a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, with UV detection at a wavelength suitable for aromatic compounds (e.g., 254 nm).

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a moderate molecular weight and is expected to be sufficiently volatile and thermally stable, GC can be an effective method for purity assessment.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound travels through the column, carried by an inert gas (the mobile phase). The time it takes for the compound to pass through the column to the detector is known as the retention time. Similar to HPLC, a single peak in the gas chromatogram indicates a pure compound. The area under the peak is proportional to the amount of the compound present, allowing for quantitative purity determination. The choice of the column (stationary phase) and the temperature program are critical for achieving good separation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the reaction mixture separate based on their polarity.

By comparing the spots on the TLC plate at different time points to spots of the starting materials and a pure sample of the desired product, a chemist can determine if the reaction is complete. The disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative positions of the spots (Rf values) can also provide information about the polarity of the components. For this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be used as the mobile phase.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are pivotal in elucidating the electronic structure and geometric parameters of molecules. For 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde, these theoretical approaches provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. At present, specific DFT studies on this compound are not available in the public domain. However, DFT calculations are routinely employed to optimize the molecular geometry, starting from a plausible initial structure. These calculations would typically use a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure would represent the molecule's minimum energy conformation.

Table 1: Predicted Molecular Geometry Parameters from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-Cl Bond Length | Data not available |

| C-F Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-O (isopropoxy) Bond Length | Data not available |

| Aromatic C-C Bond Lengths | Data not available |

| O-C-C (isopropoxy) Angle | Data not available |

| C-C-C (ring) Angles | Data not available |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR spectra of organic molecules. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation and confirmation of the compound. Currently, there are no published predicted NMR chemical shifts for this compound.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | Data not available | Data not available |

| C-Cl | Data not available | Data not available |

| C-F | Data not available | Data not available |

| C-O (isopropoxy) | Data not available | Data not available |

| Aromatic Carbons | Data not available | Data not available |

| Isopropoxy Carbons | Data not available | Data not available |

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotational flexibility of the isopropoxy and aldehyde groups. These simulations can also provide insights into the intermolecular interactions the molecule might form in a condensed phase, which is crucial for understanding its physical properties and behavior in different environments. No specific molecular dynamics simulation studies on this compound are currently documented in scientific literature.

QSAR Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. To develop a QSAR model for a series of compounds including this compound, one would need a dataset of molecules with known activities or reactivities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical methods would then be used to build a model that can predict the activity of new, untested compounds. There are no available QSAR models that specifically include this compound at this time.

Applications As a Synthetic Intermediate and Organic Scaffold

Role in the Construction of Complex Polycyclic Aromatic Systems

While direct, specific examples of the use of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in readily available literature, the general reactivity of substituted benzaldehydes provides a clear pathway for such applications. The aldehyde group can participate in various cyclization reactions, serving as a key building block for annulated aromatic rings.

Methodologies such as the Friedländer annulation, where an ortho-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene (B1212753) group, could be adapted. Although this compound lacks the ortho-amino group, its derivatives, where a nitro group is introduced and subsequently reduced, could undergo such reactions. Furthermore, palladium-catalyzed annulation reactions of aromatic fragments represent a powerful tool for constructing PAHs from smaller precursors. rsc.org The halogen substituents on the benzaldehyde (B42025) could potentially be utilized in cross-coupling reactions to build up larger aromatic systems. The synthesis of PAHs often involves oxidative cyclodehydrogenation (Scholl reaction) of oligophenylene precursors, a method that could be applied to derivatives of this compound. researchgate.netnih.gov

Derivatization to Form Novel Chemical Entities for Materials Science Research

The functional groups of this compound make it an attractive starting material for the synthesis of novel molecules for materials science. The aldehyde group can be readily converted into a variety of other functionalities, such as alkenes, alkynes, and imines, which can then be polymerized or incorporated into larger macromolecular structures. For instance, benzaldehyde-functionalized polymer vesicles have been constructed through the self-assembly of amphiphilic block copolymers, demonstrating the utility of the aldehyde group in creating functional nanostructures. acs.org

The presence of fluorine is particularly noteworthy, as fluorinated organic materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. nih.gov Derivatization of this compound could lead to the development of new liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The combination of the chloro and fluoro substituents offers a handle for regioselective chemical modifications, allowing for precise control over the final structure and properties of the material.

Precursor in the Synthesis of Advanced Organic Molecules

As a substituted benzaldehyde, this compound is a precursor to a wide array of more complex organic molecules. The aldehyde can undergo a multitude of classic organic reactions, including:

Wittig Reaction: To form substituted styrenes.

Grignard and Organolithium Addition: To generate secondary alcohols.

Reductive Amination: To produce substituted benzylamines.

Oxidation: To yield the corresponding benzoic acid derivative. researchgate.net

Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones. researchgate.net

These transformations open the door to the synthesis of a diverse range of molecules with potential applications in pharmaceuticals, agrochemicals, and other areas of chemical research. For example, the synthesis of novel products from the reaction of benzaldehyde derivatives with aromatics carrying two hydroxyl groups has been explored, showcasing the versatility of the aldehyde functionality in multicomponent reactions. oiccpress.com

Design and Synthesis of Analogs with Modified Electronic or Steric Properties

The structure of this compound can be systematically modified to create a library of analogs with tailored electronic and steric properties. The isopropoxy group can be replaced with other alkoxy groups of varying size to probe steric effects. The chloro and fluoro substituents can be repositioned on the aromatic ring or replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic nature of the molecule.

The synthesis of analogs of this compound is crucial for conducting structure-reactivity relationship (QSRR) studies. By systematically altering the substituents on the aromatic ring and measuring the rates of specific reactions, it is possible to gain a quantitative understanding of how electronic and steric factors influence reactivity. For example, studies on the oxidation of substituted benzaldehydes have shown excellent correlations between reaction rates and substituent parameters, providing insights into the reaction mechanism. researchgate.netresearchgate.net Similarly, the basicities of substituted benzaldehydes have been shown to correlate with substituent constants, offering a measure of the electronic effects of the substituents on the carbonyl group. cdnsciencepub.com

Such studies are fundamental to physical organic chemistry and provide a predictive framework for designing molecules with desired reactivity for specific synthetic applications.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2056110-38-2 | C₁₀H₁₀ClFO₂ | 216.64 |

| 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | C₇H₄ClFO | 158.56 |

| 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 | C₇H₄ClFO | 158.56 |

| 2-Chloro-5-fluorophenol | 3827-49-4 | C₆H₄ClFO | 146.55 |

Data sourced from publicly available chemical supplier information.

Table 2: Illustrative Reaction Conditions for Derivatization of Substituted Benzaldehydes

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Pyridinium bromochromate (PBC), DMSO | Substituted Benzoic Acid |

| Reductive Amination | Amine, NaBH₃CN, MeOH | Substituted Benzylamine |

| Wittig Reaction | Phosphonium ylide, THF | Substituted Styrene |

| Grignard Addition | RMgX, Et₂O, then H₃O⁺ | Substituted Benzyl (B1604629) Alcohol |

This table provides general, illustrative reaction conditions based on established organic chemistry principles and may require optimization for specific substrates.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is not widely documented in current literature, suggesting that research into its preparation is a key starting point. A plausible and efficient route would likely involve the isopropylation of its precursor, 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950).

A common method for synthesizing 3-chloro-5-fluoro-4-hydroxybenzaldehyde itself starts from 2-chloro-6-fluorophenol (B1225318), which undergoes formylation using reagents like hexamethylenetetramine in trifluoroacetic acid. chemicalbook.com Once the hydroxybenzaldehyde precursor is obtained, the introduction of the isopropoxy group can be achieved through the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This classic and reliable method involves the reaction of the phenoxide ion (formed by deprotonating the hydroxyl group with a suitable base) with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). masterorganicchemistry.comwikipedia.orgyoutube.com

Future research will likely focus on optimizing this two-step process to align with the principles of green chemistry. This could involve:

Phase-Transfer Catalysis: Utilizing phase-transfer catalysts to facilitate the etherification reaction, which can reduce the need for harsh solvents and improve reaction rates.

Greener Solvents: Investigating the use of more environmentally benign solvents to replace traditional, more hazardous ones.

One-Pot Procedures: Developing a one-pot synthesis from the starting phenol (B47542) to the final isopropoxybenzaldehyde, which would minimize waste and reduce purification steps. acs.orgrug.nl Recent advancements in the synthesis of substituted benzaldehydes, for example, through the reduction of Weinreb amides followed by cross-coupling, offer a platform for creating diverse aldehyde structures in a single pot. acs.orgrug.nlacs.org

Exploration of Novel Catalytic Transformations

The aldehyde functional group in this compound serves as a versatile handle for a wide array of chemical transformations. Future research is expected to explore its reactivity in various catalytic reactions to generate a library of novel derivatives with potentially useful properties.

Key areas for exploration include:

Condensation Reactions: The aldehyde is a prime candidate for classic carbon-carbon bond-forming reactions. The Knoevenagel condensation , reacting the aldehyde with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, can produce a variety of substituted alkenes. researchgate.net Similarly, the Henry reaction (nitroaldol reaction) with nitroalkanes would yield β-nitro alcohols, which are valuable synthetic intermediates. researchgate.net

Oxidation and Reduction: The aldehyde can be selectively oxidized to the corresponding carboxylic acid using green oxidants like hydrogen peroxide with a selenium catalyst, or reduced to the corresponding benzyl (B1604629) alcohol. mdpi.com

C-H Functionalization: Modern transition-metal catalysis offers powerful tools for the direct functionalization of C-H bonds. nih.gov Research could explore rhodium-catalyzed hydroacylation or ortho-C-H functionalization to introduce new substituents onto the aromatic ring, guided by the existing functional groups. nih.govacs.org

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring could potentially participate in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new aryl or alkyl groups, although the presence of other functional groups would require careful selection of catalytic systems.

The data table below summarizes potential catalytic transformations for this compound.

| Reaction Type | Reagents/Catalyst | Potential Product Class |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile), base catalyst (e.g., piperidine) | Substituted phenylcyanoacrylates |

| Henry Reaction | Nitroalkanes (e.g., nitromethane), chiral catalyst (e.g., Cu(OAc)₂) | β-Nitro alcohols |

| Oxidation | H₂O₂, selenium catalyst | 3-Chloro-5-fluoro-4-isopropoxybenzoic acid |

| C-H Hydroacylation | Alkynes, Rh(I) catalyst | Substituted ketones |

Advanced Computational Studies for Reaction Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For a molecule like this compound, DFT studies can provide profound insights into its electronic structure and reaction mechanisms, guiding experimental work. nih.gov

Future computational research could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of reactions involving the aldehyde. This includes identifying transition states, intermediates, and activation energies for reactions like the Knoevenagel condensation or Henry reaction. nih.govresearchgate.net Such studies can explain observed regioselectivity and stereoselectivity.

Substituent Effects: Theoretical studies can quantify the electronic influence of the chloro, fluoro, and isopropoxy groups on the reactivity of the aldehyde functionality. nih.gov This understanding is crucial for predicting how the molecule will behave in different chemical environments and for designing new derivatives with tailored reactivity.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of newly synthesized compounds derived from this compound. mdpi.comnih.gov

Intermolecular Interactions: Hirshfeld surface analysis and lattice energy calculations can be employed to understand the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing of the solid material and its derivatives. rsc.org

Potential for Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis and flow chemistry platforms presents a significant opportunity for the production and derivatization of this compound. beilstein-journals.org These technologies allow for rapid reaction optimization, improved safety, and scalable production. acs.orgbeilstein-journals.orgrsc.org

Future work in this area could involve:

Flow Chemistry Synthesis: The proposed synthetic route, including the Williamson ether synthesis and subsequent catalytic transformations, is highly amenable to flow chemistry. acs.orgbeilstein-journals.org Continuous-flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes. rsc.orggoogle.com

Automated Library Generation: By integrating a flow reactor with automated liquid handling and purification systems, a diverse library of derivatives can be rapidly synthesized. For instance, by feeding different active methylene compounds into a flow stream with the aldehyde, a range of Knoevenagel products can be generated and screened for desired properties.

Real-time Analysis and Optimization: The integration of in-line analytical techniques (e.g., IR, NMR spectroscopy) into an automated platform can enable real-time monitoring of reaction progress. This data can be fed into machine learning algorithms to self-optimize reaction conditions for yield and selectivity. beilstein-journals.org

The development of automated protocols would accelerate the exploration of the chemical space around this compound, facilitating the discovery of new molecules with valuable applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-fluoro-4-isopropoxybenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, use 3-chloro-5-fluoro-4-hydroxybenzaldehyde as the starting material, reacting with isopropyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of substrate to isopropyl bromide) and reaction time (12–16 hours). Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., δ 10.2 ppm for aldehyde proton, δ 1.3–1.5 ppm for isopropyl methyl groups) . High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₉ClFO₂, theoretical [M+H]⁺ = 219.0298). X-ray crystallography resolves ambiguities in regiochemistry, particularly for distinguishing para/ortho substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.